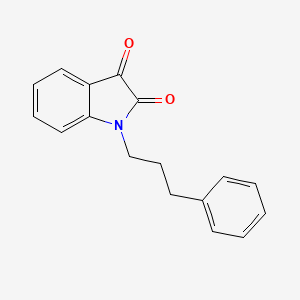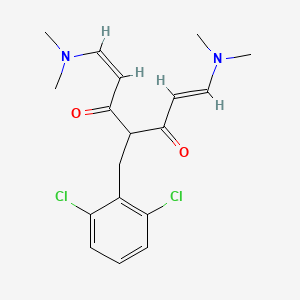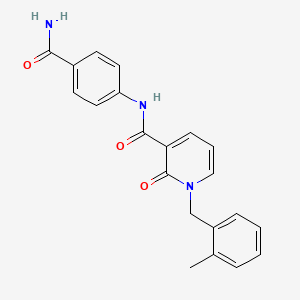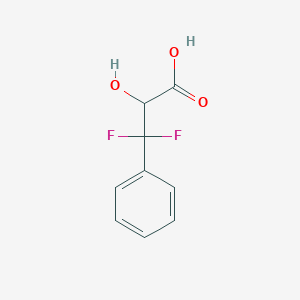
1-(3-phenylpropyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-phenylpropyl)-1H-indole-2,3-dione” is a complex organic compound. The “1H-indole-2,3-dione” part suggests it contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “1-(3-phenylpropyl)” part indicates a three-carbon propyl chain attached to a phenyl group (a benzene ring), which is attached to the first position of the indole group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-phenylpropyl)-1H-indole-2,3-dione” would depend on its specific structure. For example, 3-phenylpropanol, a related compound, is a colorless viscous liquid with a sweet scent of flowers and sweetmeat .
Applications De Recherche Scientifique
Versatility in Organic Synthesis
- Isatins, including 1H-indole-2,3-dione, are used for synthesizing a variety of heterocyclic compounds like indoles and quinolines. They serve as raw materials for drug synthesis and are found in mammalian tissue, modulating biochemical processes (Garden & Pinto, 2001).
Chemosensor for Metal Ions
- 1H-indole-2,3-dione exhibits potential as a chemosensor, particularly for Fe3+ ions. Its amide and carbonyl functional groups allow for the binding and chelation of metal ions, indicating its use in detecting Fe3+ through absorption peak enhancements in the ultraviolet region (Fahmi et al., 2019).
Antimicrobial and Antioxidant Activities
- N-phenylpropyl–5-substituted indole-2,3-diones have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some synthesized compounds showed promising results, highlighting their potential in related pharmaceutical applications (Pushpa, Naraboli, & Biradar, 2017).
Applications in Cycloaddition Reactions
- Indolic nitrones, including derivatives of indole-2,3-dione, have been used in diastereoselective 1,3-dipolar cycloaddition reactions with electron-deficient alkenes. These reactions produce compounds that could have applications in various synthetic pathways (Greci et al., 2001).
Anticorrosive and Antibacterial Properties
- Indole-2,3-dione derivatives, including 1-(morpholinomethyl)indoline-2,3-dione, show potential as anticorrosive and antibacterial agents. Their functional groups and aromatic rings play a role in inhibiting metal corrosion and have antibacterial activities (Miao, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-phenylpropyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZPVQACTLRICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200726 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-phenylpropyl)-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)
![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)
![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)
![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)

![4-[(4-Benzylpiperidin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2890798.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)
![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)